Choline fenofibrate
Übersicht
Beschreibung
Choline fenofibrate is a lipid-lowering medication . It is used in severe hypertriglyceridemia, primary hyperlipidemia, and mixed dyslipidemia . It works by decreasing elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, apolipoprotein B, while increasing high-density lipoprotein cholesterol .
Synthesis Analysis
The synthesis of choline fenofibrate has been described in a patent . The process involves the preparation of choline salt of fenofibric acid. The patent also describes a novel polymorphic form of choline salt of fenofibric acid .Molecular Structure Analysis
Choline fenofibrate crystallizes in space group Pbca with a = 12.341 03(2), b = 28.568 70(6), c = 12.025 62(2) Å, V = 4239.84(1) Å^3, and Z = 8 . The crystal structure of choline fenofibrate has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques .Chemical Reactions Analysis
The solubility and dissolution percentage of fenofibrate can be improved by the utilization of co-crystal of fenofibrate with PEG 4000 . The solubilization effect of PEG 4000 might be contributed due to the decrease of particle aggregation of the drug presence of crystallinity, increased wettability, and dispersibility .Physical And Chemical Properties Analysis
Choline fenofibrate has a molecular formula of C22H28ClNO5 and an average weight of 421.92 . It has a water solubility of 0.000678 mg/mL, logP of 0.76, and logS of -5.8 . It has a pKa (Strongest Acidic) of 3.1 and a pKa (Strongest Basic) of -4.9 .Wissenschaftliche Forschungsanwendungen
Combination Therapy in Cardiovascular Disease
- Scientific Field : Cardiovascular Medicine .
- Application Summary : Choline Fenofibrate is used in combination with statin therapy to control high serum triglyceride (TG) levels in patients who have not responded adequately to statin monotherapy .
- Methods of Application : In a randomized, double-blind study conducted in Korea, patients with controlled LDL-C but elevated TG levels, already receiving statin monotherapy, were randomly assigned to receive combination therapy with choline fenofibrate and statin or statin monotherapy .
- Results : After 8 weeks of treatment, TG levels significantly decreased from 269.8 to 145.5 mg/dL in the combination therapy group, whereas no significant changes occurred in the statin monotherapy group . The mean serum HDL-C levels significantly increased from 45.0 to 50.4 mg/dL in the combination therapy group .
Cocrystallization to Improve Solubility and Bioavailability
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : Choline Fenofibrate has been cocrystallized with benzoic acid to increase its aqueous solubility and dissolution rate .
- Methods of Application : The drug and coformer were cocrystallized using the solvent drop grinding method . The formation of cocrystals was predicted using Cambridge Structure Database (CSD) software .
- Results : The in vitro dissolution profile of the cocrystals was found to be 89%, compared to 39% for the pure drug . The cocrystals also showed improved in vivo anti-hyperlipidemic activity in rats .
Treatment of Primary Hypercholesterolemia or Mixed Dyslipidemia
- Scientific Field : Endocrinology .
- Application Summary : Choline Fenofibrate is used as monotherapy to reduce elevated LDL-C, Total-C, TG and Apo B, and to increase HDL-C in patients with primary hypercholesterolemia or mixed dyslipidemia .
- Methods of Application : Patients with primary hypercholesterolemia or mixed dyslipidemia are prescribed Choline Fenofibrate as a part of their treatment regimen .
- Results : The use of Choline Fenofibrate in these patients has been shown to effectively lower the levels of triglycerides and “bad” cholesterol (LDL), while raising the levels of “good” cholesterol (HDL) .
Treatment of Severe Hypertriglyceridemia
- Scientific Field : Endocrinology .
- Application Summary : Choline Fenofibrate is used to treat severe hypertriglyceridemia .
- Methods of Application : Patients with severe hypertriglyceridemia are prescribed Choline Fenofibrate as a part of their treatment regimen .
- Results : The use of Choline Fenofibrate in these patients has been shown to effectively lower the levels of triglycerides .
Treatment of Fredrickson Type IV and V Hypertriglyceridemia
- Scientific Field : Endocrinology .
- Application Summary : Choline Fenofibrate is used to treat severe Fredrickson type IV and V hypertriglyceridemia .
- Methods of Application : Patients with severe Fredrickson type IV and V hypertriglyceridemia are prescribed Choline Fenofibrate as a part of their treatment regimen .
- Results : The use of Choline Fenofibrate in these patients has been shown to effectively lower the levels of triglycerides .
Improving Drug Solubility and Bioavailability
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : Choline Fenofibrate has been developed for improved solubility, gastrointestinal absorption, and bioavailability, and more convenient administration .
- Methods of Application : Choline Fenofibrate is a prodrug of fenofibric acid, which has high hydrophilicity and poor absorption profile . Choline Fenofibrate and other conjugated compounds of fenofibric acid have been developed for improved solubility, gastrointestinal absorption, and bioavailability .
- Results : The use of Choline Fenofibrate has been shown to improve the solubility and bioavailability of fenofibric acid .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;2-hydroxyethyl(trimethyl)azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4.C5H14NO/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-6(2,3)4-5-7/h3-10H,1-2H3,(H,20,21);7H,4-5H2,1-3H3/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAZHODZSADEHB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C[N+](C)(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234939 | |
Record name | Choline fenofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Choline fenofibrate | |
CAS RN |
856676-23-8 | |
Record name | Choline fenofibrate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856676238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Choline fenofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHOLINE FENOFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BMH7IZT98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.